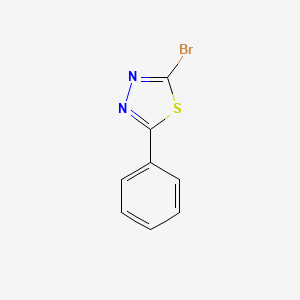

2-Bromo-5-phenyl-1,3,4-thiadiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQXBSUUWVZRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518261 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-95-7 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of thiosemicarbazide with benzoic acid to form the precursor, 2-amino-5-phenyl-1,3,4-thiadiazole. The second step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction.

Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole (Precursor)

Several methods are available for the synthesis of the 2-amino-5-phenyl-1,3,4-thiadiazole precursor. A common and effective method involves the acid-catalyzed cyclization of thiosemicarbazide and benzoic acid.

Experimental Protocol:

A mixture of thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol) is refluxed in the presence of a dehydrating agent such as concentrated sulfuric acid (5 mL) in ethanol (50 mL) for approximately 2 hours.[1] The reaction mixture is then cooled and poured onto crushed ice. The resulting solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 2-amino-5-phenyl-1,3,4-thiadiazole.[1] An alternative high-yield method involves the solid-phase grinding of thiosemicarbazide, benzoic acid, and phosphorus pentachloride at room temperature, followed by neutralization and recrystallization.[2]

Synthesis of this compound

The transformation of the amino group of the precursor to a bromo group is accomplished through a Sandmeyer reaction. This reaction involves the diazotization of the primary aromatic amine followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.[3][4]

Experimental Protocol:

To a solution of 2-amino-5-phenyl-1,3,4-thiadiazole in an acidic medium (e.g., hydrobromic acid), an aqueous solution of sodium nitrite is added dropwise at a low temperature (0-5 °C) to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide. The reaction mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group by bromide. After completion of the reaction, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound. The crude product can be further purified by column chromatography or recrystallization.

Characterization

The synthesized this compound is characterized by various spectroscopic and physical methods to confirm its identity, purity, and structure.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrN₂S | |

| Molecular Weight | 241.11 g/mol | |

| Appearance | Powder | |

| Melting Point | 86-90 °C |

Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, and C-S bonds within the thiadiazole ring, as well as the C-Br stretching frequency.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1580 | C=N stretching (thiadiazole ring) |

| ~1500-1400 | Aromatic C=C stretching |

| ~700-600 | C-S stretching |

| ~600-500 | C-Br stretching |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine atom and the thiadiazole ring.

¹H NMR (Expected Chemical Shifts in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | m | 2H | Aromatic protons (ortho to thiadiazole) |

| ~7.4-7.6 | m | 3H | Aromatic protons (meta and para) |

¹³C NMR (Expected Chemical Shifts in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C5 (carbon of thiadiazole attached to phenyl) |

| ~140-145 | C2 (carbon of thiadiazole attached to bromine) |

| ~128-135 | Aromatic carbons |

2.2.3. Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

| m/z | Assignment |

| 240/242 | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 161 | [M - Br]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental and Logical Workflows

Synthesis Workflow

Characterization Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-phenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The introduction of a bromine atom and a phenyl group at the 2 and 5 positions, respectively, modulates the compound's electronic and steric properties, influencing its interaction with biological targets and its overall physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, including its solubility, stability, and membrane permeability, which are critical factors in drug design and development.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrN₂S | [5] |

| Molecular Weight | 241.11 g/mol | [5] |

| CAS Number | 53645-95-7 | [5] |

| Appearance | White to off-white powder | |

| Melting Point | 86-90 °C | |

| SMILES String | Brc1nnc(s1)-c2ccccc2 | |

| InChI Key | NVQXBSUUWVZRCA-UHFFFAOYSA-N | |

| Storage Conditions | Store in an inert atmosphere at 2-8°C | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its reliable preparation and validation.

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, followed by functional group modification.[1][7]

Step 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

-

Reaction Setup: A mixture of benzoic acid (12.2 g, 0.1 mol) and thiosemicarbazide (9.11 g, 0.1 mol) is prepared in a round-bottom flask.[8]

-

Cyclization: Concentrated sulfuric acid (5 mL) is cautiously added to the mixture. The flask is then fitted with a condenser and the mixture is refluxed in an ethanol (50 mL) solvent for approximately 1.5 to 2 hours.[8]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from ethanol to yield pure 5-phenyl-1,3,4-thiadiazol-2-amine.[8][9]

Step 2: Bromination of 5-Phenyl-1,3,4-thiadiazol-2-amine (Sandmeyer-type reaction)

-

Diazotization: 5-Phenyl-1,3,4-thiadiazol-2-amine is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Bromination: The cold diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The mixture is stirred and allowed to warm to room temperature.

-

Isolation: The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Methods

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[8][9] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. This technique confirms the chemical structure by providing information about the arrangement of atoms.

Mass Spectrometry (MS): Mass spectral analysis is performed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[10] This analysis confirms that the molecular weight of the synthesized compound matches the expected value of 241.11 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Biological and Pharmacological Context

The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry. Derivatives have been reported to possess a broad spectrum of biological activities, including:

-

Anticancer: Some 1,3,4-thiadiazole derivatives have shown potent activity against various cancer cell lines.[1][11] Their mechanism of action can involve the inhibition of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases or tyrosine kinases.[1]

-

Antimicrobial: This class of compounds has demonstrated significant antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents.[2][4]

-

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]

The specific biological activities of this compound are an active area of research. The presence of the phenyl group can facilitate π-π stacking interactions with biological targets, while the bromine atom can act as a hydrogen bond acceptor and increase the lipophilicity of the molecule, potentially enhancing its cell permeability and bioavailability.

Conclusion

This compound is a compound with well-defined physicochemical properties and a synthetic route that is accessible through established chemical transformations. Its structural features, particularly the presence of the 1,3,4-thiadiazole core, suggest a high potential for biological activity. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, providing a solid foundation for further investigation and application of this promising molecule.

References

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound - CAS:53645-95-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. 53645-95-7|this compound|BLD Pharm [bldpharm.com]

- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. mdpi.com [mdpi.com]

- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-5-phenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for 2-Bromo-5-phenyl-1,3,4-thiadiazole. Due to the limited availability of direct experimental data in published literature, this guide presents predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), based on established principles and data from analogous compounds. A detailed, two-step experimental protocol for the synthesis of the title compound is also provided, starting from the readily available precursor, 2-amino-5-phenyl-1,3,4-thiadiazole, via a Sandmeyer-type reaction. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Predicted Spectral Data

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.95 - 7.85 | Multiplet | 2 | Aromatic (ortho-protons of phenyl ring) |

| 7.55 - 7.45 | Multiplet | 3 | Aromatic (meta- and para-protons of phenyl ring) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C5 (Thiadiazole ring) |

| ~145 | C2 (Thiadiazole ring, C-Br) |

| ~132 | Aromatic (para-carbon of phenyl ring) |

| ~130 | Aromatic (ipso-carbon of phenyl ring) |

| ~129 | Aromatic (meta-carbons of phenyl ring) |

| ~127 | Aromatic (ortho-carbons of phenyl ring) |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 | Medium | C=N stretch (Thiadiazole ring) |

| 1580 - 1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1050 | Medium | C-S stretch |

| ~700 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 240/242 | High | [M]⁺∙ (Molecular ion peak with bromine isotopes) |

| 161 | Medium | [M - Br]⁺ |

| 103 | High | [C₆H₅CN]⁺∙ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols: Synthesis of this compound

A plausible and efficient synthetic route to this compound involves two main steps: the synthesis of the precursor 2-amino-5-phenyl-1,3,4-thiadiazole, followed by a Sandmeyer-type bromination.

Step 1: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

This synthesis follows a well-established method for the formation of the 1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide.

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ice

Procedure:

-

In a round-bottom flask, a mixture of benzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is prepared.

-

Phosphorus oxychloride (3-5 equivalents) is slowly added to the mixture with constant stirring in an ice bath to control the exothermic reaction. Alternatively, concentrated sulfuric acid can be used as the cyclizing agent.

-

After the addition is complete, the reaction mixture is heated under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

The crude product can be recrystallized from ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This step utilizes a Sandmeyer-type reaction to convert the amino group of the precursor into a bromo group.[1][2][3][4]

Materials:

-

2-amino-5-phenyl-1,3,4-thiadiazole (from Step 1)

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Dichloromethane or Ethyl acetate for extraction

-

Sodium sulfate (anhydrous)

Procedure:

-

2-amino-5-phenyl-1,3,4-thiadiazole (1 equivalent) is dissolved in an excess of 48% hydrobromic acid in a beaker, and the mixture is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in color.

-

In a separate flask, a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid is prepared and cooled to 0-5 °C.

-

The freshly prepared cold diazonium salt solution is added slowly to the cold CuBr/HBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The mixture is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Mandatory Visualizations

Synthesis Workflow

References

Stability and Storage of 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-5-phenyl-1,3,4-thiadiazole. Due to the limited availability of specific, quantitative stability data in peer-reviewed literature, this document focuses on providing best-practice guidelines based on the compound's chemical structure, information from safety data sheets (SDS), and established international standards for stability testing of chemical and pharmaceutical substances. Detailed experimental protocols for conducting thermal, hydrolytic, and photostability studies are provided to enable researchers to generate precise stability data.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its stability is crucial for ensuring its quality, efficacy, and safety in research and development. This guide synthesizes available information and provides a framework for its proper handling, storage, and stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 53645-95-7 |

| Molecular Formula | C₈H₅BrN₂S |

| Molecular Weight | 241.11 g/mol |

| Appearance | Powder |

| Melting Point | 86-90 °C[1] |

| Solubility | No data available |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound. The following recommendations are based on safety data sheets provided by chemical suppliers.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation |

| Temperature | Store at room temperature. |

| Atmosphere | Store in a dry, well-ventilated area. |

| Container | Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use with adequate ventilation. |

Stability Profile and Potential Degradation Pathways

While specific degradation kinetics for this compound are not publicly available, an understanding of its chemical structure allows for the postulation of potential degradation pathways. The presence of a bromo-aryl moiety and a thiadiazole ring suggests susceptibility to certain degradation mechanisms. Aryl halides are generally more stable than their alkyl counterparts due to the partial double-bond character of the carbon-halogen bond. The thiadiazole ring is aromatic and thus relatively stable.

Potential degradation pathways could include:

-

Hydrolysis: The C-Br bond could be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 2-hydroxy-5-phenyl-1,3,4-thiadiazole. The thiadiazole ring itself could also undergo hydrolytic cleavage under harsh conditions.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photodegradation could lead to complex decomposition products.

-

Thermal Decomposition: In the event of a fire, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2]

A logical workflow for assessing the stability of a chemical compound like this compound is illustrated in the following diagram.

Experimental Protocols for Stability Testing

To obtain definitive stability data for this compound, a series of experiments based on internationally recognized guidelines should be performed. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is a prerequisite for these studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule.

-

Objective: To generate degradation products and validate the stability-indicating power of the analytical method.

-

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5][6][7]

-

Analysis: Analyze samples at appropriate time points using the stability-indicating HPLC method.

-

Formal Stability Studies

Formal stability studies provide evidence on how the quality of the substance varies with time under the influence of environmental factors.

-

Objective: To determine the re-test period or shelf life under defined storage conditions.

-

Methodology:

-

Store samples of the compound in the proposed packaging at the following conditions:

-

Testing Schedule: Analyze samples at 0, 3, 6, 9, and 12 months for long-term studies, and at 0, 3, and 6 months for accelerated studies.

-

Parameters to Test: Appearance, assay, and degradation products.

-

-

Objective: To evaluate the intrinsic photostability of the compound.

-

Methodology:

-

Expose the solid compound and a solution of the compound to a light source as described in the forced degradation section.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between light- and heat-induced degradation.

-

Analyze the exposed and control samples for any changes in appearance, purity, and degradation products.[3][4][5][6][7]

-

-

Objective: To determine the rate of hydrolysis as a function of pH.

-

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add the compound to each buffer solution to a concentration below its water solubility limit.

-

Incubate the solutions at a constant temperature (e.g., 50°C) in the dark.

-

Analyze the concentration of the compound at various time intervals to determine the rate of hydrolysis.[10][11]

-

If significant degradation occurs, repeat the study at different temperatures to calculate the activation energy.

-

Conclusion

References

- 1. This compound 97 53645-95-7 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. youtube.com [youtube.com]

- 4. azom.com [azom.com]

- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 2-Bromo-5-phenyl-1,3,4-thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide delves into the discovery and development of a specific class of these compounds: 2-Bromo-5-phenyl-1,3,4-thiadiazole derivatives. These molecules have emerged as promising candidates in drug discovery, particularly in oncology, by targeting key signaling pathways involved in cancer progression. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, presented with detailed experimental protocols and data analysis to aid researchers in this field.

Core Synthesis and Discovery

The journey to this compound derivatives begins with the synthesis of a crucial precursor, 2-amino-5-phenyl-1,3,4-thiadiazole. This intermediate is typically prepared through the cyclization of thiosemicarbazide with benzoic acid. A common and efficient method involves a one-pot reaction where these starting materials are heated in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.

The subsequent and pivotal step is the conversion of the 2-amino group to a 2-bromo substituent. This transformation is effectively achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry. The process involves the diazotization of the 2-amino-5-phenyl-1,3,4-thiadiazole using sodium nitrite in a strong acidic medium, typically hydrobromic acid, at low temperatures to form a transient diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired this compound.

dot

Synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action is often multi-faceted, involving the inhibition of key enzymes that are dysregulated in cancer cells and the induction of programmed cell death (apoptosis).

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of these compounds against a variety of cancer cell lines. The presence of the phenyl group at the 5-position and the bromo group at the 2-position of the thiadiazole ring appear to be crucial for their potent anticancer activity. Modifications on the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, have been explored to optimize potency and selectivity.

Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) |

| BPT-1 | H | MCF-7 (Breast) | 15.2 |

| BPT-2 | 4-Cl | A549 (Lung) | 8.5 |

| BPT-3 | 4-OCH3 | HCT116 (Colon) | 12.1 |

| BPT-4 | 4-NO2 | PC-3 (Prostate) | 5.8 |

| BPT-5 | 3,4-diCl | MCF-7 (Breast) | 3.1 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

Materials:

-

Benzoic acid (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Concentrated sulfuric acid (5 mL)

-

Ethanol (50 mL)

-

Crushed ice

-

Sodium bicarbonate solution (5% w/v)

Procedure:

-

A mixture of benzoic acid and thiosemicarbazide in ethanol is prepared in a round-bottom flask.

-

Concentrated sulfuric acid is added dropwise to the stirred mixture under cooling.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling to room temperature, the mixture is poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and then neutralized with a 5% sodium bicarbonate solution.

-

The crude product is washed again with water and recrystallized from ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Synthesis of this compound (via Sandmeyer Reaction)

Materials:

-

2-Amino-5-phenyl-1,3,4-thiadiazole (5 mmol)

-

Hydrobromic acid (48%, 20 mL)

-

Sodium nitrite (5.5 mmol) in water (5 mL)

-

Copper(I) bromide (5.5 mmol) in hydrobromic acid (48%, 10 mL)

-

Ice bath

Procedure:

-

2-Amino-5-phenyl-1,3,4-thiadiazole is dissolved in hydrobromic acid in a beaker and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is added slowly to the copper(I) bromide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) is observed. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The mixture is then poured into water, and the precipitated product is collected by filtration.

-

The crude this compound is washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 1 (CDK1).

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound derivatives have been shown to act as inhibitors of EGFR, blocking its kinase activity and thereby attenuating these downstream pro-survival signals.

dot

Inhibition of the EGFR signaling pathway.

Induction of Apoptosis via CDK1 Inhibition

Cyclin-Dependent Kinase 1 (CDK1), in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest at the G2 phase and subsequently trigger apoptosis. Certain this compound derivatives have been identified as potent inhibitors of CDK1. By blocking the activity of the CDK1/Cyclin B complex, these compounds prevent the cell from entering mitosis, leading to the activation of apoptotic pathways, characterized by the activation of caspases and ultimately, programmed cell death.

dot

A Technical Guide to the Preliminary Biological Screening of 2-Bromo-5-phenyl-1,3,4-thiadiazole and Its Analogs

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Compounds incorporating this ring system have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their interaction with biological targets.[2] This technical guide focuses on the preliminary biological screening of 2-Bromo-5-phenyl-1,3,4-thiadiazole. Due to a scarcity of publicly available data on this specific compound, this guide has been expanded to include the biological activities of its close structural analogs, primarily 2-amino-5-phenyl-1,3,4-thiadiazole and 2-mercapto-5-phenyl-1,3,4-thiadiazole derivatives. The data presented herein provides a foundational understanding of the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.

Anticipated Biological Activities

Based on the extensive research into 2,5-disubstituted 1,3,4-thiadiazole derivatives, the preliminary biological screening of this compound would likely focus on the following key areas:

-

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[4][5]

-

Anticancer Activity: This class of compounds has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[6][7]

-

Enzyme Inhibition: The 1,3,4-thiadiazole nucleus is a key component of several enzyme inhibitors, targeting enzymes such as carbonic anhydrase and various kinases.[1]

Data Presentation: Biological Activities of 2-Substituted-5-phenyl-1,3,4-thiadiazole Analogs

The following tables summarize the quantitative data for the antimicrobial and anticancer activities of various analogs of this compound.

Table 1: Antibacterial Activity of 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Derivatives

| Compound (Substituent on Phenyl Ring) | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| 4-H | Staphylococcus aureus | 18 | 28 | [8] |

| 4-H | Bacillus subtilis | 16 | 32 | [8] |

| 4-H | Escherichia coli | 14 | 40 | [8] |

| 4-Cl | Staphylococcus aureus | 20 | 24 | [8] |

| 4-Cl | Bacillus subtilis | 18 | 28 | [8] |

| 4-F | Staphylococcus aureus | 22 | 20 | [8] |

| 4-F | Bacillus subtilis | 20 | 24 | [8] |

| 4-OH | Escherichia coli | 16 | 36 | [8] |

Table 2: Antifungal Activity of 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Derivatives

| Compound (Substituent on Phenyl Ring) | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| 4-OH | Aspergillus niger | 18 | 32 | [8] |

| 4-OH | Candida albicans | 16 | 38 | [8] |

| 4-OCH3 | Aspergillus niger | 20 | 28 | [8] |

| 4-OCH3 | Candida albicans | 18 | 34 | [8] |

Table 3: Anticancer Activity of 2-Amino-5-(substituted-phenyl)-1,3,4-thiadiazole Derivatives

| Compound (Substituent on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Cl | MCF-7 (Breast) | 2.34 | [6] |

| 4-Cl | HepG2 (Liver) | 3.13 | [6] |

| 4-H | LoVo (Colon) | >100 | [9] |

| 4-H | MCF-7 (Breast) | >100 | [9] |

| 2-(benzenesulfonylmethyl) | LoVo (Colon) | 2.44 | [9] |

| 2-(benzenesulfonylmethyl) | MCF-7 (Breast) | 23.29 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard preliminary test to assess the antimicrobial activity of a compound.

-

Media Preparation: Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi are prepared and sterilized.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared.

-

Plate Inoculation: The sterile agar plates are uniformly swabbed with the microbial inoculum.

-

Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control is also included.

-

Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly employed.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism and medium) and negative (medium only) growth controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a simplified signaling pathway relevant to the biological screening of 1,3,4-thiadiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]

- 7. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of the molecular structure of 2-Bromo-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. While direct experimental and comprehensive theoretical studies on this specific molecule are not extensively documented in publicly available literature, this document outlines a robust computational methodology based on established practices for similar 1,3,4-thiadiazole derivatives. By leveraging data from analogous structures, we can predict and analyze its key structural and electronic properties.

Introduction to this compound

The 1,3,4-thiadiazole ring is a significant pharmacophore, known for its presence in a wide array of biologically active compounds.[1][2] The introduction of a phenyl group and a bromine atom at the 2 and 5 positions, respectively, is anticipated to modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and potential for intermolecular interactions. These features are critical for its behavior in biological systems and its potential as a drug candidate. Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the geometric and electronic structure of such molecules, providing insights that complement experimental data.[3][4][5]

Methodology for Theoretical Investigation

A standard and effective computational protocol for analyzing the structure of this compound would involve the following steps.

Computational Details

The primary computational approach would be Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size. A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set is typically employed to provide a flexible description of the electron distribution.[4] All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This structure is then subjected to geometry optimization, a process where the total energy of the molecule is minimized with respect to its atomic coordinates. This yields the most stable, ground-state conformation of the molecule.

Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra.

Electronic Property Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

-

Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Predicted Structural and Electronic Data

Based on theoretical studies of similar 1,3,4-thiadiazole and related bromo-phenyl-thiazole compounds, the following tables summarize the expected quantitative data for this compound.[6][7]

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S | 1.70 - 1.75 |

| C=N | 1.30 - 1.35 |

| N-N | 1.35 - 1.40 |

| C-C (phenyl) | 1.38 - 1.41 |

| C-Br | 1.85 - 1.90 |

| Bond Angles (°) ** | |

| C-S-C | 85 - 90 |

| S-C=N | 110 - 115 |

| C=N-N | 115 - 120 |

| Dihedral Angle (°) ** | |

| Phenyl ring vs. Thiadiazole ring | 5 - 15 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| Energy of HOMO (eV) | -6.0 to -7.0 |

| Energy of LUMO (eV) | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (eV) | 4.0 to 5.0 |

| Dipole Moment (Debye) | 2.0 to 3.0 |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

| S | -0.1 to -0.2 |

| N (adjacent to C-Br) | -0.2 to -0.3 |

| N (adjacent to C-phenyl) | -0.2 to -0.3 |

| C (of C-Br) | +0.1 to +0.2 |

| C (of C-phenyl) | +0.1 to +0.2 |

| Br | -0.05 to -0.15 |

Visualizations

The following diagrams illustrate the logical workflow of the theoretical study and the predicted molecular structure of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the structural and electronic characterization of this compound. By employing DFT calculations, it is possible to obtain valuable insights into the molecule's geometry, stability, and reactivity profile. The predicted data, based on analogous compounds, suggest a planar-like structure with a slight twist between the thiadiazole and phenyl rings. The electronic properties indicate a molecule with a significant dipole moment and distinct regions of electrophilic and nucleophilic character. These theoretical findings provide a solid foundation for further experimental research and can guide the rational design of novel 1,3,4-thiadiazole derivatives for various applications, particularly in drug development. Future work should focus on the synthesis and experimental validation of these theoretical predictions.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of 2-Bromo-5-phenyl-1,3,4-thiadiazole: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential biological significance of 2-Bromo-5-phenyl-1,3,4-thiadiazole (CAS Number: 53645-95-7). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in leveraging the unique characteristics of this heterocyclic compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 97% or higher. While some major suppliers may have discontinued this specific product, it remains accessible through various chemical commerce platforms and specialized manufacturers.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | Inquire | Inquire | Biochemical for proteomics research.[1] |

| Echemi (various suppliers) | 99% | Grams to Kilograms | Sourced from manufacturers such as HANGZHOU LEAP CHEM CO., LTD.[2] |

| BLDpharm | 95% | 10g | Typically in stock.[3] |

| Sunway Pharm Ltd | 97% | 1g, 5g | Pricing available on website.[4] |

| Amerigo Scientific | 97% | Inquire | Academic pricing may be available.[5] |

| Sigma-Aldrich | 97% | Discontinued | Listed as a discontinued product.[6] |

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is compiled from various supplier technical data sheets. Researchers should always refer to the specific product's Safety Data Sheet (SDS) for comprehensive safety and handling information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53645-95-7 | [1][2][4][5][6][7] |

| Molecular Formula | C₈H₅BrN₂S | [1][2][4][5][7] |

| Molecular Weight | 241.11 g/mol | [1][4][5][6][7] |

| Appearance | Powder | [6] |

| Melting Point | 86-90 °C | [6] |

| Boiling Point | 345.925 °C at 760 mmHg | [2] |

| Density | 1.642 g/cm³ | [2] |

| Flash Point | 163.01 °C | [2] |

| Purity | ≥97% | [5][6] |

| InChI Key | NVQXBSUUWVZRCA-UHFFFAOYSA-N | [2][6] |

| SMILES | Brc1nnc(s1)-c2ccccc2 | [5][6] |

Safety Information:

According to supplier safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Precursor)

The precursor can be synthesized by the oxidative cyclization of benzoylthiosemicarbazide.

-

Reactants: Benzoic acid, thiosemicarbazide, and a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride).

-

General Procedure:

-

A mixture of benzoic acid and thiosemicarbazide is heated in the presence of a dehydrating agent.

-

The reaction mixture is then neutralized, and the resulting precipitate is filtered, washed, and recrystallized to yield 2-amino-5-phenyl-1,3,4-thiadiazole.

-

Step 2: Synthesis of this compound

This step is analogous to the synthesis of 2-bromo-5-ethyl-1,3,4-thiadiazole.

-

Reactants: 2-Amino-5-phenyl-1,3,4-thiadiazole, a nitrite source (e.g., n-amyl nitrite or sodium nitrite), and a bromide source (e.g., copper(II) bromide).

-

General Procedure:

-

2-Amino-5-phenyl-1,3,4-thiadiazole is dissolved in a suitable solvent (e.g., acetonitrile).

-

Copper(II) bromide and a nitrite source are added to the solution.

-

The reaction is stirred at room temperature.

-

The product is isolated by extraction and purified by column chromatography.

-

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not extensively characterized in the scientific literature. However, the broader class of 1,3,4-thiadiazole derivatives is well-known for a wide range of pharmacological activities, suggesting potential avenues of research for this specific compound.

General Biological Activities of 1,3,4-Thiadiazole Derivatives:

-

Anticancer Activity: Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer properties.[3] Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways.

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrase, cyclooxygenase (COX), and various kinases.

-

Antimicrobial Activity: 1,3,4-thiadiazole derivatives have been investigated for their antibacterial and antifungal properties.[8][9]

-

Anticonvulsant and CNS Activity: Some derivatives have shown effects on the central nervous system, including anticonvulsant properties.

Given the prevalence of anticancer activity within this compound class, a hypothetical signaling pathway that could be targeted by this compound is the VEGFR-2 signaling pathway, which is crucial for angiogenesis, a key process in tumor growth and metastasis.

Disclaimer: The signaling pathway diagram represents a potential mechanism of action based on the activities of the broader 1,3,4-thiadiazole class of compounds. The specific inhibitory effects of this compound on this or any other pathway require experimental validation.

Conclusion

This compound is a commercially available heterocyclic compound with potential for applications in drug discovery and materials science. While its specific biological activities are yet to be fully elucidated, the well-documented pharmacological profile of the 1,3,4-thiadiazole scaffold suggests that this compound is a promising candidate for further investigation. This guide provides a foundational resource for researchers to procure, synthesize, and explore the potential of this intriguing molecule.

References

- 1. d-nb.info [d-nb.info]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97 53645-95-7 [sigmaaldrich.com]

- 7. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-5-phenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-5-phenyl-1,3,4-thiadiazole, a key intermediate in the synthesis of various biologically active compounds. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 53645-95-7 | [1][2] |

| Molecular Formula | C₈H₅BrN₂S | [1][2] |

| Molecular Weight | 241.11 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 86-90 °C | [1] |

| SMILES String | Brc1nnc(s1)-c2ccccc2 | [1] |

| InChI Key | NVQXBSUUWVZRCA-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

-

GHS07: Exclamation Mark

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is mandatory when handling this compound.

| Precautionary Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Recommended Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate. |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Handling and Storage

| Aspect | Guideline |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.[6] |

Accidental Release Measures and Disposal

| Aspect | Procedure |

| Accidental Release | Evacuate personnel from the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. For large spills, contact environmental health and safety personnel.[3] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. This material should be considered hazardous waste.[7] |

Experimental Protocols

General Synthetic Workflow for this compound

References

- 1. This compound 97 53645-95-7 [sigmaaldrich.com]

- 2. 2-Bromo-5-phenyl-1,3,4-Thiadiazol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-5-phenyl-1,3,4-thiadiazol | 2002-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-phenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted olefins. This document provides detailed application notes and protocols relevant to the Heck reaction of 2-Bromo-5-phenyl-1,3,4-thiadiazole. While specific literature for this substrate is limited, this guide presents established conditions and a detailed protocol for structurally analogous heteroaryl bromides, offering a robust starting point for reaction development and optimization.

Introduction: Heck Reaction on Heteroaryl Bromides

The Heck reaction is a powerful tool for carbon-carbon bond formation, widely employed in the synthesis of pharmaceuticals and complex organic molecules.[1] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base.[2] For heteroaryl substrates like this compound, the reaction facilitates the introduction of alkenyl substituents at the 2-position, yielding versatile intermediates for drug discovery.

Due to the electronic properties of the 1,3,4-thiadiazole ring, the C2-bromine bond is activated towards oxidative addition to a Pd(0) catalyst, a key step in the catalytic cycle. However, catalyst poisoning by the sulfur and nitrogen heteroatoms can be a challenge. Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving high yields.

This guide leverages established protocols for structurally similar substrates, such as 2-chlorobenzothiazole and other aryl bromides, to provide reliable model conditions for researchers working with this compound.

Data Presentation: Model Reaction Conditions

The following table summarizes representative Heck reaction conditions for heteroaryl bromides and other aryl bromides analogous to this compound. These conditions serve as an excellent starting point for optimization.

| Entry | Aryl Bromide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-4-bromobenzothiazole¹ | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 80-90 |

| 2 | 2-Chloro-4-bromobenzothiazole¹ | n-Butyl acrylate | Pd(OAc)₂ (5) | None | Na₂CO₃ / TBAB² | DMF | 120 | 18 | 85-95 |

| 3 | 4-Bromoacetophenone³ | Styrene | Pd(OAc)₂ (1) | THP-NHC⁴ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95 |

| 4 | Bromobenzene⁵ | Styrene | Pd/C (1) | None | Na₂CO₃ / Bu₄NCl | NMP | 150 | 3 | 98 |

| 5 | 2-Bromonaphthalene¹ | Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | ~90 |

¹ Conditions adapted from a general protocol for 2-chloro-4-bromobenzothiazole.[3] ² TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst. ³ Data from a reaction using a tetrahydropyrimidinium salt as an N-heterocyclic carbene (NHC) ligand precursor.[4] ⁴ THP-NHC refers to a 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt ligand precursor.[4] ⁵ Data from a study using a supported Pd catalyst.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Heck reaction, based on protocols for analogous heteroaryl bromides.[3][6] This protocol is intended as a general guide and can be adapted for the specific reaction of this compound.

Materials:

-

This compound (Aryl Bromide, 1.0 mmol)

-

Alkene (e.g., Styrene, n-Butyl acrylate, 1.2 - 1.5 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) (2.0 mmol)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (5-10 mL)

-

Standard laboratory glassware (e.g., Schlenk tube or sealed tube)

-

Inert atmosphere (Argon or Nitrogen)

-

Materials for workup and purification (e.g., Celite, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

-

Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Reagent Addition: Add this compound (1.0 eq), the desired alkene (1.2-1.5 eq), and the base (e.g., triethylamine, 2.0 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkenyl-5-phenyl-1,3,4-thiadiazole product.

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Visualizations: Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Heck reaction.

Caption: General experimental workflow for the palladium-catalyzed Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-phenyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is valued for its mild reaction conditions and broad functional group tolerance, making it a cornerstone in the synthesis of complex organic molecules.[3][4] These attributes are particularly advantageous in medicinal chemistry and materials science for the synthesis of pharmaceuticals, natural products, and conjugated organic materials.[3]

The 1,3,4-thiadiazole moiety is a significant pharmacophore found in a variety of biologically active compounds. The ability to functionalize the 2-bromo-5-phenyl-1,3,4-thiadiazole core via Sonogashira coupling opens avenues for the creation of novel derivatives with potential applications in drug discovery and development. The introduction of an alkynyl group provides a versatile handle for further chemical transformations or can be an integral part of the final molecular architecture, influencing the compound's electronic and biological properties.

These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, offering both traditional copper-catalyzed and copper-free methodologies.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper (in the traditional method). The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[3] In copper-free protocols, the base is believed to facilitate the formation of a palladium-acetylide complex directly.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for Sonogashira couplings of similar bromo-heterocyclic compounds.[3][5][6] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol employs a classic palladium-copper co-catalyst system, which is effective for a wide range of substrates.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask or round-bottom flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing compounds where the presence of copper may be detrimental to downstream applications or product stability.[7]

Materials:

-

This compound

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand (e.g., PPh₃, XPhos, SPhos) or a pre-formed palladium complex (e.g., [DTBNpP]Pd(crotyl)Cl) (1-5 mol%)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP)) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst (and ligand, if separate), and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent.

-

Add the terminal alkyne to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions of various bromo-heterocycles with terminal alkynes, which can serve as a reference for the expected outcomes with this compound.

Table 1: Representative Conditions and Yields for Copper-Catalyzed Sonogashira Coupling of Bromo-Heterocycles

| Entry | Bromo-Heterocycle | Alkyne | Pd-Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | >90 | [8] |

| 2 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 12 | 85 | [3] |

| 3 | 2,4-Dibromofuran | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | RT | 6 | 78 | [6] |

| 4 | 2-Bromo-5-(2-ethylhexyl)thiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 50 | 8 | 92 | [5] |